molecular formula C32H33N5O6 B13681946 5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol

5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol

Cat. No.: B13681946
M. Wt: 583.6 g/mol
InChI Key: GXRYFFDAEWYIBQ-UHFFFAOYSA-N
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Description

5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a methoxy-substituted oxolane ring, and a bis(4-methoxyphenyl)phenylmethoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with appropriate aldehydes.

    Oxolane Ring Formation: The oxolane ring is introduced via cyclization reactions, often using acid or base catalysis.

    Attachment of the Bis(4-methoxyphenyl)phenylmethoxy Group: This step involves the reaction of the oxolane intermediate with bis(4-methoxyphenyl)phenylmethanol under suitable conditions, such as the presence of a strong acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the methoxy groups, potentially yielding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, where nucleophiles can replace the methoxy substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying nucleic acid interactions due to its purine base.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The methoxy groups and the bis(4-methoxyphenyl)phenylmethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    5-Methoxyuridine: A nucleoside analog with a methoxy group.

    Bis(4-methoxyphenyl)methanol: A simpler compound with the bis(4-methoxyphenyl) group.

Uniqueness

5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol is unique due to its combination of a purine base, a methoxy-substituted oxolane ring, and a bis(4-methoxyphenyl)phenylmethoxy group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler or more common compounds.

Properties

Molecular Formula

C32H33N5O6

Molecular Weight

583.6 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol

InChI

InChI=1S/C32H33N5O6/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(38)28(41-3)31(43-25)37-19-36-26-29(33)34-18-35-30(26)37/h4-16,18-19,25,27-28,31,38H,17H2,1-3H3,(H2,33,34,35)

InChI Key

GXRYFFDAEWYIBQ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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